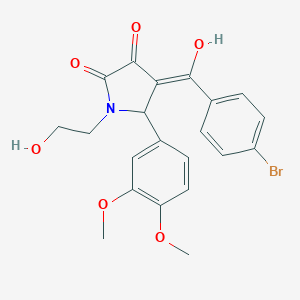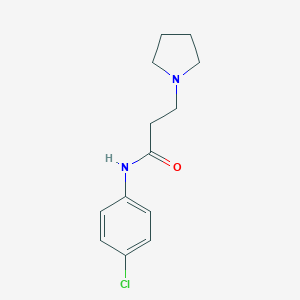
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFPP has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood. However, it has been suggested that 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to possess anticonvulsant activity by modulating the activity of ion channels in neurons.
Advantages and Limitations for Lab Experiments
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood, which could make it difficult to design experiments to elucidate its biological effects.
Future Directions
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, which could provide insights into its biological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, particularly in animal models.
Synthesis Methods
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
properties
Product Name |
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
InChI Key |
UTTLUPCTIOOPQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)